molecular formula C10H12N2O2 B1335560 2-(Allyloxy)benzohydrazide CAS No. 18167-41-4

2-(Allyloxy)benzohydrazide

Cat. No.: B1335560
CAS No.: 18167-41-4
M. Wt: 192.21 g/mol
InChI Key: IMBKJYHONFLHFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Allyloxy)benzohydrazide can be synthesized through the hydrazide reaction of carboxylic acid . One common method involves the reaction of methyl benzoate with hydrazine hydrate under reflux conditions. The reaction mixture is then cooled to room temperature, resulting in the formation of white precipitates, which are filtered and washed thoroughly with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Scientific Research Applications

2-(Allyloxy)benzohydrazide has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)benzohydrazide involves its interaction with specific molecular targets and pathways . The compound’s hydrazide group allows it to form stable complexes with transition metal ions, which can modulate the activity of enzymes and other biological molecules. This interaction can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

2-(Allyloxy)benzohydrazide can be compared with other similar compounds, such as benzohydrazide and its derivatives . These compounds share a common hydrazide functional group but differ in their substituents, which can significantly impact their chemical and biological properties. For example:

Properties

IUPAC Name

2-prop-2-enoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBKJYHONFLHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406520
Record name 2-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18167-41-4
Record name 2-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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